4-ピコリン-N-オキシド

説明

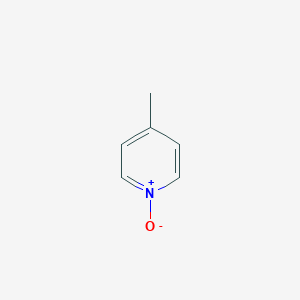

4-Methylpyridine N-oxide is a useful research compound. Its molecular formula is C6H7NO and its molecular weight is 109.13 g/mol. The purity is usually 95%.

The exact mass of the compound 4-Methylpyridine N-oxide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 9.16 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 141449. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Methylpyridine N-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylpyridine N-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ランタニド錯体の感光発光

4-ピコリン-N-オキシドは、二核ランタニド錯体の合成に使用されます。 これらの錯体は、感光発光を示し、これは分子ベースのスピントロニクス、メモリ、および量子情報処理(QIP)デバイスアーキテクチャの開発にとって重要な特性です 。これらの錯体の発光特性は、発光特性を正確に制御する必要がある将来の技術にとって有望です。

単分子磁石特性

4-ピコリン-N-オキシドをベースとした同じ二核ランタニド錯体は、単分子磁石(SMM)としても可能性を示しています 。SMMは、分子レベルで磁気情報を保持できる材料のカテゴリであり、データストレージデバイスの小型化や分子磁性分野の進歩にとって重要です。

化学反応研究

4-ピコリン-N-オキシドは無水酢酸と反応し、この反応は化学誘起動的核分極(CIDNP)を用いて研究されています 。この研究は、反応機構と特定の条件下での化合物の挙動に関する貴重な洞察を提供し、化学合成と反応経路の理解にとって不可欠です。

有機合成における触媒作用

この化合物は、有機合成プロセスにおける触媒としても調査されています。 たとえば、ピコリンからニコチン酸への酸化における役割が研究されています 。ニコチン酸は、ナイアシンとしても知られており、製薬業界で重要な化合物であり、その製造のための効率的な触媒システムは非常に求められています。

作用機序

Target of Action

4-Picoline-N-oxide, also known as 4-Methylpyridine 1-oxide or 4-Methylpyridine N-oxide, is a neutral N-donor ligand It’s known that n-oxides, in general, can interact with various biological targets due to their unique chemical properties .

Mode of Action

It’s known that pyridine n-oxides can act as intermediates in fine organic synthesis . They can undergo various reactions, including transformations into new heterocyclic systems . The principal methods for the selective production of the E- and Z-isomers of the oximes and their O-ethers are also described .

Biochemical Pathways

It’s known that pyridine n-oxides can be involved in various chemical reactions and can form new heterocyclic systems . These reactions could potentially affect various biochemical pathways, depending on the specific context and conditions.

Pharmacokinetics

It’s known that the compound is soluble in water , which could potentially influence its absorption and distribution in the body

Result of Action

It’s known that pyridine n-oxides can act as intermediates in fine organic synthesis , suggesting that they could potentially influence various molecular and cellular processes.

Action Environment

The action, efficacy, and stability of 4-Picoline-N-oxide can be influenced by various environmental factors. For instance, its solubility in water suggests that it could be more active in aqueous environments. Additionally, its storage temperature is recommended to be between +2°C to +8°C , indicating that temperature could affect its stability. Other environmental factors, such as pH and the presence of other chemicals, could also potentially influence its action.

生化学分析

Biochemical Properties

4-Picoline-N-oxide has been found to interact with various enzymes and proteins. For instance, it has been used in the study of the reaction with acetic anhydride, providing insights into the biochemical reactions involving this compound . The nature of these interactions is complex and depends on the specific conditions of the reaction .

Cellular Effects

It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 4-Picoline-N-oxide involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of 4-Picoline-N-oxide over time in laboratory settings have been studied, with a focus on the product’s stability, degradation, and long-term effects on cellular function . These studies have provided valuable insights into the temporal dynamics of this compound in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of 4-Picoline-N-oxide vary with different dosages in animal models These studies have helped to identify threshold effects and any toxic or adverse effects at high doses

Metabolic Pathways

4-Picoline-N-oxide is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of 4-Picoline-N-oxide within cells and tissues are complex processes that involve various transporters and binding proteins . These processes can influence the localization or accumulation of this compound within cells.

生物活性

4-Methylpyridine N-oxide (4-MPNO), a derivative of pyridine, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into the compound’s biological properties, synthesis, and applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

4-Methylpyridine N-oxide has the molecular formula CHNO and is characterized by a nitrogen-oxygen bond that contributes to its biological activity. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 113.13 g/mol |

| Melting Point | 50-52 °C |

| Solubility | Soluble in water |

Antimicrobial Properties

Research has shown that 4-MPNO exhibits significant antimicrobial activity. A study indicated that it inhibits various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

- Case Study : In a controlled experiment, 4-MPNO was tested against a panel of pathogens. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, demonstrating its potential as an antibacterial agent .

Antiviral Activity

4-Methylpyridine N-oxide has also been evaluated for its antiviral properties. It has shown efficacy against coronaviruses, including SARS-CoV-2. The compound appears to inhibit viral replication by interfering with the viral life cycle.

- Research Findings : A study published in the Journal of Antimicrobial Chemotherapy reported that derivatives of pyridine N-oxides, including 4-MPNO, exhibited inhibitory effects on SARS-CoV in cell cultures .

The biological activity of 4-MPNO can be attributed to its ability to form hydrogen bonds and engage in electron transfer processes. This zwitterionic nature enhances its solubility and reactivity in biological systems.

- Enzymatic Activation : The compound undergoes enzymatic transformations that can enhance its bioavailability and efficacy.

- Reactive Oxygen Species (ROS) : It has been suggested that 4-MPNO may induce oxidative stress in microbial cells, contributing to its antimicrobial effects .

Applications in Drug Development

The unique properties of 4-Methylpyridine N-oxide make it a valuable scaffold in drug design. Its derivatives are being explored for potential applications in:

- Antibiotics : Modifications to the N-oxide structure have led to the development of new antibiotic agents.

- Antiviral Drugs : Research is ongoing into the use of 4-MPNO derivatives as potential treatments for viral infections, particularly respiratory viruses .

Summary of Research Findings

The following table summarizes key findings from recent studies on the biological activity of 4-Methylpyridine N-oxide:

特性

IUPAC Name |

4-methyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c1-6-2-4-7(8)5-3-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWYYIZOHWPCALJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=[N+](C=C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061393 | |

| Record name | Pyridine, 4-methyl-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light brown hygroscopic crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 4-Picoline N-oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20086 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.05 [mmHg] | |

| Record name | 4-Picoline N-oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20086 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1003-67-4 | |

| Record name | Pyridine, 4-methyl-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylpyridine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Picoline N-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Picoline N-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5086 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 4-methyl-, 1-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridine, 4-methyl-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylpyridine 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.466 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLPYRIDINE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QIY3009LEH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-methylpyridine N-oxide?

A1: The molecular formula is C6H7NO, and its molecular weight is 109.13 g/mol. []

Q2: What spectroscopic techniques are commonly used to characterize 4-methylpyridine N-oxide?

A2: Researchers frequently utilize infrared (IR) spectroscopy [, , ], nuclear magnetic resonance (NMR) spectroscopy (including 1H NMR) [, , , ], UV-Vis spectroscopy [], and electron spin resonance (ESR) spectroscopy [, ] to characterize the compound and its complexes.

Q3: What is the crystal structure of 4-methylpyridine N-oxide at room temperature?

A3: At 250 K, 4-methylpyridine N-oxide crystallizes in the tetragonal space group I41/amd. The unit cell (a = b = 7.941 Å, c = 19.600 Å) contains eight equivalent molecules. []

Q4: How does 4-methylpyridine N-oxide typically coordinate to metal ions?

A4: 4-Methylpyridine N-oxide commonly acts as a ligand, coordinating to metal ions through its oxygen atom. [, , , , , , , ] This often results in the formation of polynuclear complexes with diverse structures, including chains, sheets, and dimeric units. [, , , , , , ]

Q5: Can 4-methylpyridine N-oxide act as a bridging ligand in metal complexes?

A5: Yes, research shows it can bridge metal centers in various coordination modes, including μ-1,1-bridging [], μ2-bridging [], and μ1,3-bridging. [, , ]

Q6: What are some applications of 4-methylpyridine N-oxide in material science?

A6: It serves as a building block for synthesizing coordination polymers with diverse structures and properties. These materials have potential applications in areas such as gas storage, catalysis, and sensing. [, ]

Q7: Has 4-methylpyridine N-oxide been investigated for biological activity?

A7: While most of the research focuses on its coordination chemistry, one study suggests that poly(vinylpyridine-N-oxide)s, polymers incorporating the N-oxide moiety, show potential in preventing silicosis by scavenging carbonate anion radicals. []

Q8: Does 4-methylpyridine N-oxide exhibit catalytic activity?

A8: Yes, research indicates its potential as an organocatalyst in various organic reactions. [, , ] For instance, it catalyzes the amine-free O-phosphorylation and O-sulfonylation of alcohols. [, ]

Q9: What is the role of 4-methylpyridine N-oxide in the amine-free O-phosphorylation of alcohols?

A9: It acts as an organocatalyst, activating the phosphorylation reagent and facilitating the transfer of the phosphate group to the alcohol. []

Q10: Have computational methods been used to study 4-methylpyridine N-oxide?

A10: Yes, Density Functional Theory (DFT) calculations have been employed to investigate C-H...O hydrogen bond properties in the crystalline structure of 4-methylpyridine N-oxide. These calculations provide insights into the electronic structure and intermolecular interactions of the molecule. []

Q11: Have researchers used 4-methylpyridine N-oxide in quantitative structure-activity relationship (QSAR) studies?

A11: While specific QSAR studies focusing on 4-methylpyridine N-oxide were not found in the provided abstracts, research suggests its potential as a ligand in developing metal-based drugs. The study on uranyl tropolonate adducts with 4-methylpyridine N-oxide demonstrates its ability to influence complex stability, offering insights into its potential for structure-activity relationship studies in medicinal chemistry. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。